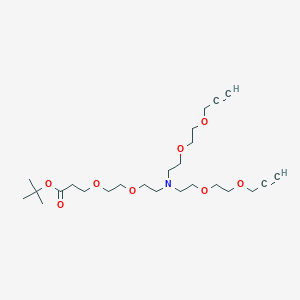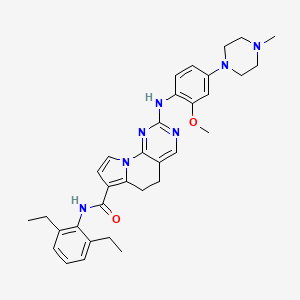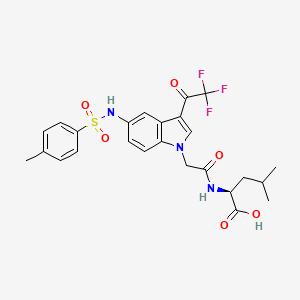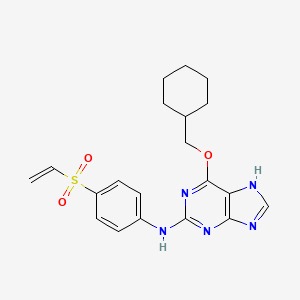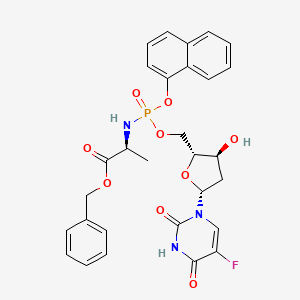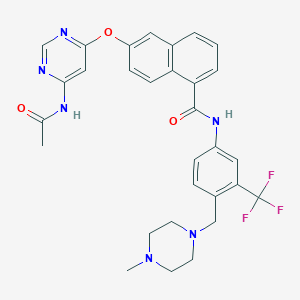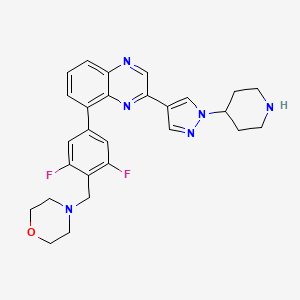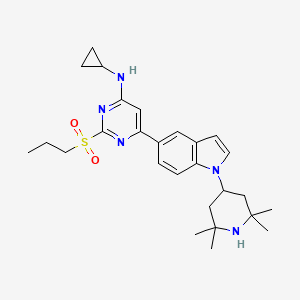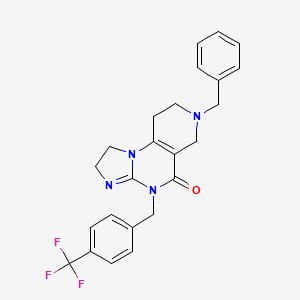
ONC212
Übersicht
Beschreibung
ONC212 is a fluorinated imipridone with potent anticancer activity. It is a nanomolar agonist of the orphan G protein-coupled receptor tumor suppressor GPR132, as well as the mitochondrial protease ClpP . This compound has demonstrated preclinical efficacy against various malignancies, including pancreatic cancer and hematologic cancers .
Wissenschaftliche Forschungsanwendungen
ONC212 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung verwendet, um die Auswirkungen der Fluorierung auf Imipridon-Derivate zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von G-Protein-gekoppelten Rezeptoren und mitochondrialen Proteasen in zellulären Prozessen zu untersuchen.
Medizin: This compound hat sich als vielversprechend als Antikrebsmittel erwiesen, insbesondere bei der Behandlung von Bauchspeicheldrüsenkrebs und hämatologischen Krebserkrankungen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die mitochondriale Protease ClpP und den Orphan-G-Protein-gekoppelten Rezeptor Tumor-Suppressors GPR132 angreift . Es aktiviert die integrierte Stressantwort, hemmt die Ras-Signalübertragung und tötet selektiv Tumorzellen . Die Verbindung induziert eine mitochondriale Dysfunktion und eine metabolische Umverdrahtung, was zu Apoptose in Krebszellen führt .
Wirkmechanismus
ONC212, also known as 2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one or 7-Benzyl-4-(4-(trifluoromethyl)benzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one, is a fluorinated imipridone with preclinical efficacy against various malignancies .
Target of Action
The primary targets of this compound are the mitochondrial protease ClpP and the orphan GPCR tumor suppressor GPR132 . ClpP is expressed in pancreatic cancer cells and is required for this compound cytotoxicity . GPR132 is often overexpressed on cancer cells .
Mode of Action
This compound binds to and hyperactivates ClpP, leading to a decrease in mitochondrial-derived ATP production . It also acts as a nanomolar agonist of GPR132 . The regulatory binding partner of ClpP, ClpX, is suppressed upon this compound treatment .
Biochemical Pathways
This compound impairs oxidative phosphorylation (OXPHOS), a key biochemical pathway in the cell . This leads to a decrease in mitochondrial-derived ATP production . In addition, this compound activates the integrated stress response and inhibits Ras signaling .
Result of Action
This compound selectively kills tumor cells . It causes a collapse of mitochondrial function across treated cell lines, leading to apoptosis in OXPHOS-dependent cells . Cells relying on glycolysis undergo growth arrest and upregulate glucose catabolism to prevent ERK1/2 inhibition and apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, glucose restriction or combination with the glycolytic inhibitor 2-deoxy-D-glucose can synergize with this compound and promote apoptosis in vitro and in vivo . Hypoxia, which forces cancer cells to generate ATP through glycolysis, can render them more resistant to the drug .
Biochemische Analyse
Biochemical Properties
ONC212 plays a crucial role in biochemical reactions by interacting with several key biomolecules. It is known to activate GPCR GPR132 and Gαq signaling pathways, which function as tumor suppressors . Additionally, this compound binds to the mitochondrial protease ClpP, leading to mitochondrial dysfunction and metabolic rewiring in cancer cells . This interaction induces apoptosis in various cancer cell lines, including HPAF-II and AsPC1, and inhibits colony formation in HPAF-II cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It induces apoptosis in cancer cells by impairing oxidative phosphorylation (OXPHOS) and decreasing mitochondrial-derived ATP production . In OXPHOS-dependent cells, this compound triggers apoptosis, while cells relying on glycolysis undergo growth arrest and upregulate glucose catabolism to prevent ERK1/2 inhibition and apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound binds to the mitochondrial protease ClpP, disrupting the ClpXP complex and leading to the downregulation of the regulatory subunit ClpX . This disruption impairs OXPHOS by suppressing critical respiratory chain complex components, resulting in decreased mitochondrial-derived ATP production . Additionally, this compound activates the integrated stress response and upregulates TRAIL/DR5, promoting extrinsic apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to induce mitochondrial dysfunction and metabolic rewiring in pancreatic cancer cells, leading to apoptosis and growth arrest . The compound’s stability and degradation over time have been studied, revealing that it maintains its cytotoxic effects in vitro and in vivo . Long-term effects on cellular function include sustained inhibition of OXPHOS and increased reliance on glycolysis for ATP production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has demonstrated potent antitumor activity at nanomolar concentrations . For instance, this compound was delivered by oral gavage at a dosage of 50 mg/kg in a solution of 70% PBS, 10% DMSO, and 20% Kolliphor EL, three times per week . Higher doses of this compound have been associated with increased cytotoxicity and apoptosis in cancer cells, while lower doses result in growth arrest and metabolic rewiring .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily targeting oxidative metabolism in cancer cells. It impairs OXPHOS by suppressing critical components of the respiratory chain, leading to decreased mitochondrial-derived ATP production . Additionally, this compound induces metabolic rewiring, causing cancer cells to upregulate glucose catabolism and rely on glycolysis for ATP production . This metabolic shift is crucial for the compound’s anticancer activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to target and accumulate in mitochondria is essential for its cytotoxic effects, as it disrupts mitochondrial function and induces apoptosis in cancer cells .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound primarily localizes to the mitochondria, where it binds to the mitochondrial protease ClpP and disrupts the ClpXP complex . This localization is crucial for the compound’s ability to impair OXPHOS and induce apoptosis in cancer cells . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its anticancer activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ONC212 is synthesized as a fluorinated analogue of ONC201. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ONC212 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können den Imipridon-Kern modifizieren, was möglicherweise seine biologische Aktivität verändert.
Substitution: Substitutionsreaktionen, wie z. B. Halogenierung, können verschiedene funktionelle Gruppen in den Imipridon-Kern einführen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor oder Brom. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche biologische Aktivitäten aufweisen und werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ONC201: Das First-in-Class-Imipridon mit Antikrebsaktivität im niedrigen Mikromolarbereich.
ONC206: Ein weiteres fluoriertes Imipridon mit ähnlichen Antikrebs-Eigenschaften.
Einzigartigkeit von ONC212
This compound ist einzigartig aufgrund seiner höheren Potenz im Nanomolarbereich im Vergleich zu ONC201 und ONC206 . Es zeigt auch eine schnelle Kinetik der Aktivität und eine breite Wirksamkeit über verschiedene Krebszelllinien hinweg .
Eigenschaften
IUPAC Name |
11-benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O/c25-24(26,27)19-8-6-18(7-9-19)15-31-22(32)20-16-29(14-17-4-2-1-3-5-17)12-10-21(20)30-13-11-28-23(30)31/h1-9H,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFULPGUTXZTYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B609669.png)
